molecular formula C18H12FN3S B2908488 4-(4-fluorophenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole CAS No. 956977-61-0

4-(4-fluorophenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole

Cat. No.: B2908488
CAS No.: 956977-61-0
M. Wt: 321.37
InChI Key: ROGMHHJBZPTKKV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 4 and a 5-phenylpyrazole moiety at position 2. Its synthesis typically involves condensation reactions between thiazole precursors and functionalized pyrazole intermediates under catalytic conditions . The fluorine atom at the para position of the phenyl ring enhances electronic effects, influencing binding affinity and metabolic stability, as observed in its inhibitory activity against human PDE3A and PDE3B enzymes .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(5-phenylpyrazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-15-8-6-13(7-9-15)16-12-23-18(21-16)22-17(10-11-20-22)14-4-2-1-3-5-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGMHHJBZPTKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Thiazole ring synthesis: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The final step involves coupling the pyrazole and thiazole rings through various cross-coupling reactions, such as Suzuki or Heck coupling, under specific conditions to introduce the fluorophenyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Functionalization and Reactivity

The compound’s reactivity is influenced by electron-rich thiazole and pyrazole rings, enabling:

  • Electrophilic Substitution : The thiazole sulfur and pyrazole nitrogen atoms act as nucleophilic sites for alkylation or halogenation. For example, bromination at the thiazole C5 position occurs under mild conditions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids modifies the fluorophenyl group, enhancing structural diversity .

Table 2: Reactivity Profile

ReactionReagents/ConditionsProductReference
BrominationBr₂ in CHCl₃, 0°C5-Bromo-thiazole derivative
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl-modified thiazole

Biological Activity and Derivatives

While the compound itself is not directly tested for bioactivity, its derivatives (e.g., halogenated analogs) show inhibitory effects against phosphodiesterase-3 (PDE3) and antimicrobial activity:

  • PDE3 Inhibition : Derivatives with tetrazole substituents exhibit IC₅₀ values of 0.24–16.42 μM against PDE3A .
  • Antimicrobial Activity : Chloro- and bromo-substituted analogs display moderate activity against Gram-positive bacteria (MIC = 100–400 µg/mL) .

Table 3: Biological Data for Derivatives

DerivativeTarget ActivityIC₅₀/MICReference
4-Chlorophenyl analogPDE3A Inhibition0.24 ± 0.06 μM
4-Bromophenyl analogStaphylococcus aureus (MIC)100 µg/mL

Mechanistic Insights

  • Intramolecular Interactions : C–H···N and π–π stacking stabilize the molecular conformation, affecting reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclocondensation due to improved solubility of intermediates .

Stability and Degradation

  • Thermal Stability : Decomposes above 485 K without melting .
  • Photodegradation : UV exposure in solution leads to cleavage of the thiazole ring, forming sulfonic acid byproducts .

Industrial and Pharmacological Relevance

  • Drug Development : Serves as a scaffold for cardiotonic agents due to PDE3 inhibition .
  • Material Science : Fluorinated thiazoles are explored in OLEDs for their electron-transport properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 4-(4-fluorophenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole, as anticancer agents. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro studies indicated that modifications in the thiazole structure can enhance cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Study:
A study demonstrated that a series of thiazole-pyrazole hybrids exhibited significant antiproliferative effects on cancer cell lines, with some compounds achieving IC50 values in the low micromolar range. The structural variations contributed to their efficacy, suggesting that this compound could also possess similar properties .

Antimicrobial Properties

Thiazoles are known for their antimicrobial properties. Compounds containing the thiazole ring have been reported to exhibit activity against a range of bacteria and fungi. Research indicates that incorporating a pyrazole moiety enhances this antimicrobial activity, potentially making this compound effective against resistant strains of pathogens .

Organic Electronics

The unique electronic properties of thiazoles make them suitable candidates for organic electronic applications. The incorporation of fluorinated phenyl groups can improve charge transport characteristics in organic semiconductors. Research into thiazole derivatives has shown their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Summary Table of Applications

Application Area Description References
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines (e.g., MCF-7, A549).
Antimicrobial PropertiesEffective against bacteria and fungi; potential for treating resistant strains.
Organic ElectronicsPotential use in OLEDs and photovoltaic devices due to enhanced electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Chloro and Bromo Derivatives

Compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) are isostructural analogs differing only in the halogen substituent (Cl vs. F). Single-crystal X-ray diffraction revealed nearly identical crystal packing, with minor adjustments to accommodate halogen size differences. Despite structural similarities, chloro derivatives (e.g., compound 4) exhibit slightly higher antimicrobial activity compared to fluoro-substituted counterparts, likely due to enhanced lipophilicity .

Bromo and Methyl Derivatives

Compounds such as 2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (IDOMOF) and 2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (MEWQUC) demonstrate that bulky substituents (e.g., bromo, methyl) disrupt π-π stacking interactions in crystal lattices, leading to distinct packing motifs. These structural variations correlate with altered solubility profiles .

Bioactivity Comparison

PDE3 Inhibition

The fluorophenyl-thiazole scaffold shows superior PDE3 inhibitory activity compared to non-fluorinated analogs. For instance, compound 148 (a derivative with a para-fluorophenyl group) exhibited IC₅₀ values 10-fold lower than its chlorophenyl counterpart, attributed to enhanced electron-withdrawing effects improving target binding .

Antimicrobial Activity

  • Compound 31a (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrated potent activity against Staphylococcus aureus (MIC = 8 µg/mL), outperforming the fluoro analog 31b (MIC = 16 µg/mL) .
  • Compound 132d (2-(5-(1H-benzimidazol-2-yl)-3-(p-nitrophenyl)-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole) showed broad-spectrum antifungal activity against Aspergillus niger (MIC = 32 µg/mL), emphasizing the role of nitro groups in enhancing bioactivity .

Anticancer Activity

Compound 16b (2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole) displayed cytotoxicity against HepG2 cells (IC₅₀ = 4.2 µM), surpassing cisplatin (IC₅₀ = 6.8 µM). The dichlorophenyl substituent likely enhances membrane permeability and DNA intercalation .

Physicochemical Properties

Crystallographic Data

Compound Space Group Unit Cell Parameters (Å, °) Halogen Bonding Reference
Target Compound P21/c a=10.2, b=12.5, c=14.8 C–F···π
IDOMOF (Br) P-1 a=8.9, b=9.3, c=11.1 Br···N
MEWQUC (CH₃) P21/n a=9.8, b=10.1, c=15.2 C–H···π

Fluorophenyl derivatives predominantly exhibit C–F···π interactions, whereas bromo analogs engage in halogen bonding (Br···N), influencing lattice stability .

Biological Activity

The compound 4-(4-fluorophenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a member of the thiazole and pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, supported by relevant research findings and data.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and thiazole moieties. The compound can be synthesized from precursors such as 4-fluorobenzaldehyde and various hydrazones, followed by cyclization to form the final thiazole structure. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and single crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

The biological activities of this compound have been evaluated in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. A study evaluating a series of thiazole derivatives showed that modifications in the structure can enhance activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with a similar structure exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity Type
4a0.22Antibacterial
5a0.25Antibacterial
7b0.24Antibacterial

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. In vitro studies indicate that derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that thiazole-pyrazole derivatives may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making these compounds candidates for further development in oncology .

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study synthesized a range of thiazole derivatives similar to this compound and evaluated their antimicrobial activities against various bacterial strains using the well diffusion method. The results showed that most compounds exhibited significant zones of inhibition, particularly against E. coli and S. aureus, supporting their potential use as antimicrobial agents .

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related thiazole derivatives. The study demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting a mechanism that warrants further exploration for therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for 4-(4-fluorophenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and thiazole precursors. Key steps include:

  • Condensation reactions : Reacting 4-fluorophenyl hydrazine with β-keto esters to form pyrazole intermediates.
  • Thiazole ring formation : Using Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides under reflux in ethanol or DMF .
  • Optimization : Temperature (70–90°C), solvent choice (e.g., ethanol, DMSO), and catalysts (e.g., acetic acid for cyclization) are critical for yield (reported 65–85%) and purity .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions and regiochemistry. For example, the thiazole C-2 proton appears as a singlet at δ 7.2–7.5 ppm .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, with C–C bond lengths (1.35–1.48 Å) and dihedral angles (e.g., 85.2° between thiazole and pyrazole rings) .
  • IR Spectroscopy : Identifies functional groups (e.g., C–F stretch at 1220–1250 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions in NMR or IR data often arise from tautomerism, polymorphism, or solvent effects. Strategies include:

  • Multi-technique validation : Cross-verify NMR assignments with X-ray crystallography (e.g., confirming pyrazole-thiazole connectivity via NOESY) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to identify dominant tautomers .
  • Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of fluorophenyl groups) by observing signal splitting at low temperatures .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies focus on modifying substituents and analyzing bioactivity:

  • Substituent variation : Replace the 4-fluorophenyl group with bromo/methyl analogs to assess impact on antimicrobial potency (e.g., MIC values against S. aureus decreased from 32 μg/mL to 8 μg/mL with bromo substitution) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 binding affinity: ΔG = −9.2 kcal/mol for fluorophenyl vs. −8.5 kcal/mol for chlorophenyl) .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition (e.g., 12.3 μM for EGFR kinase) and correlate with electronic effects (Hammett σ constants) of substituents .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key parameters for optimization:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization yields (15–20% increase) compared to ethanol .
  • Catalyst screening : p-TsOH improves thiazole ring closure efficiency (yield: 78% vs. 52% without catalyst) .
  • Temperature control : Lower reflux temperatures (70°C) reduce side reactions (e.g., oxidation of thioamide intermediates) .
  • Real-time monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress; HPLC identifies byproducts (e.g., unreacted pyrazole at Rₜ = 3.2 min) .

Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : SwissADME or ADMETLab estimate logP (2.8), solubility (LogS = −4.1), and CYP450 inhibition (CYP3A4: 65% probability) .
  • MD simulations : GROMACS models blood-brain barrier penetration (e.g., PMF barrier of 25 kJ/mol indicates limited CNS activity) .
  • QSAR models : Partial least squares (PLS) regression correlates thiazole substituent electronegativity with antibacterial activity (R² = 0.89) .

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